5-Chloro-4-methylpyridine-2-carboxylic acid
Description
5-Chloro-4-methylpyridine-2-carboxylic acid (CAS: 886365-04-4) is a halogenated pyridine derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . It features a pyridine ring substituted with a chlorine atom at position 5, a methyl group at position 4, and a carboxylic acid group at position 2 (Figure 1). This compound is widely used as a building block in pharmaceutical and agrochemical synthesis due to its versatile reactivity .
Properties
IUPAC Name |
5-chloro-4-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWWATZRLUIQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262916 | |
| Record name | 5-Chloro-4-methyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-04-4 | |
| Record name | 5-Chloro-4-methyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-methyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of 4-methylpyridine-2-carboxylic acid using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 5th position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of 5-Chloro-4-methylpyridine-2-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction Reactions: Products include alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-4-methylpyridine-2-carboxylic acid has garnered attention for its potential in drug development. Research indicates that its derivatives may exhibit various pharmacological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 50 µg/mL and 100 µg/mL respectively (Table 1).
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives can modulate inflammatory pathways by reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages (Table 2).
- Anticancer Potential : The compound has shown cytotoxic effects in various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values around 25 µM (Table 3). This suggests its role in inducing apoptosis and inhibiting cell proliferation.
Organic Synthesis
As a versatile building block in organic synthesis, 5-Chloro-4-methylpyridine-2-carboxylic acid serves as a precursor for synthesizing more complex molecules. It is utilized in creating pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.
Agricultural Applications
In agrochemistry, this compound can be explored for developing new pesticides or herbicides. Its structural properties may allow it to interact effectively with biological targets within pests or plants.
Antimicrobial Activity Study
In vitro studies were conducted to assess the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
Anti-inflammatory Mechanism Study
A study focused on the anti-inflammatory effects revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| This compound (100 µM) | 120 | 80 |
Cytotoxicity in Cancer Cells
An investigation into its anticancer properties showed that the compound induced apoptosis in MCF-7 breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| LoVo | 30 |
Mechanism of Action
The mechanism of action of 5-Chloro-4-methylpyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine atom and the carboxylic acid group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid replication.
Comparison with Similar Compounds
Key Structural and Functional Insights
Positional Isomerism: 2-Chloro-4-methylpyridine-5-carboxylic acid (CAS unspecified) demonstrates how positional isomerism alters electronic distribution. The chlorine at C2 (vs.
Substituent Effects :
- Replacing the methyl group with a trifluoromethyl group (as in 5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid ) increases hydrophobicity, making the compound more suitable for blood-brain barrier penetration in CNS drug design .
Core Heterocycle Variations :
Physicochemical and Reactivity Comparisons
- Solubility : The carboxylic acid group in 5-chloro-4-methylpyridine-2-carboxylic acid enhances aqueous solubility compared to aldehyde or methylthio analogs .
- Acidity : The electron-withdrawing chlorine atom increases the acidity of the carboxylic acid group (pKa ~2.5–3.0), favoring salt formation in pharmaceutical formulations .
- Stability : Pyrimidine derivatives (e.g., 5-chloro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid) are prone to hydrolysis under acidic conditions due to reduced aromatic stability .
Biological Activity
5-Chloro-4-methylpyridine-2-carboxylic acid (C₇H₆ClNO₂), a heterocyclic organic compound, has garnered attention in biological research due to its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of the Compound
5-Chloro-4-methylpyridine-2-carboxylic acid features a chlorine atom at the 5th position, a methyl group at the 4th position, and a carboxylic acid group at the 2nd position of the pyridine ring. Its structural characteristics enable it to interact with various biological targets, making it a valuable compound in medicinal chemistry.
Antimicrobial Properties
Research indicates that 5-Chloro-4-methylpyridine-2-carboxylic acid exhibits antimicrobial activity . In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Preliminary studies suggest that derivatives of this compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity positions it as a candidate for developing new anti-inflammatory drugs.
Anticancer Potential
Emerging research highlights the anticancer potential of 5-Chloro-4-methylpyridine-2-carboxylic acid. In various cancer cell lines, including breast and colon cancer models, the compound has demonstrated cytotoxic effects. Mechanistic studies indicate that it may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .
The biological activity of 5-Chloro-4-methylpyridine-2-carboxylic acid is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The presence of the carboxylic acid group enhances binding affinity to enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in inflammatory and cancer pathways.
- Nucleic Acid Interaction : Some studies suggest that it may interfere with nucleic acid processes, impacting replication and transcription in cancer cells .
Case Studies
-
Antimicrobial Activity Study :
- In a study investigating the antimicrobial effects, 5-Chloro-4-methylpyridine-2-carboxylic acid was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Table 1: Antimicrobial Activity Results
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 100 µg/mL -
Anti-inflammatory Mechanism Study :
- A study focused on the anti-inflammatory effects revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
- Table 2: Cytokine Levels Post-Treatment
Treatment TNF-alpha (pg/mL) IL-6 (pg/mL) Control 200 150 5-Chloro-4-methylpyridine-2-carboxylic acid (100 µM) 120 80 -
Cytotoxicity in Cancer Cells :
- An investigation into its anticancer properties showed that the compound induced apoptosis in MCF-7 breast cancer cells, with IC50 values around 25 µM.
- Table 3: Cytotoxicity Results
Cell Line IC50 (µM) MCF-7 25 LoVo 30
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
